molecular formula C13H17BF2O2S B1432470 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1026796-82-6

2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1432470
M. Wt: 286.1 g/mol
InChI Key: QSALDQKWDOUGAF-UHFFFAOYSA-N
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Description

2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of these types of compounds can be determined using techniques such as X-ray diffraction .


Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used in various reactions. For example, it is used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a colorless oil-like substance at room temperature . It has a molecular weight of 204.07 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Coombs et al. (2006) synthesized a structurally similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, using rhodium-catalyzed hydroboration. They characterized it through X-ray diffraction, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Electrochemical Properties

  • Tanigawa et al. (2016) conducted electrochemical analyses on sulfur-containing organoboron compounds, including derivatives similar to the compound of interest. They discovered a β-effect in organoborates, indicating a lower oxidation potential compared to organoboranes (Tanigawa et al., 2016).

Synthesis of Derivatives

  • Spencer et al. (2002) focused on synthesizing derivatives of methyl-phenyl-dioxaborolanes, including compounds with mercapto and piperazino groups. They assessed their inhibitory activity against serine proteases such as thrombin (Spencer et al., 2002).

Polymerization Applications

  • Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a similar compound, resulting in poly(3-hexylthiophene) with a narrow molecular weight distribution and head-to-tail regioregularity. This process is crucial for synthesizing specific types of polymers (Yokozawa et al., 2011).

Crystallography and Molecular Structure

  • Westcott et al. (2004) analyzed a sulfanilamide derivative containing a boronate ester group, similar to the compound . They observed the Lewis-acid B atom in a trigonal planar environment, with no significant secondary intermolecular interactions (Westcott et al., 2004).

Reaction Mechanisms in Catalysis

  • Martínez et al. (2015) performed density functional theory (DFT) calculations to study the Suzuki–Miyaura rhodium-catalyzed hydroarylation of fullerene by phenylboronic acid, using derivatives of the compound. This study illuminates the reaction mechanism and potential applications in catalysis (Martínez et al., 2015).

Application in Synthesis of Novel Compounds

  • Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, potentially useful for synthesizing new materials for technologies like LCDs and therapeutic agents for neurodegenerative diseases (Das et al., 2015).

Optical Properties and Sensing Applications

  • Nie et al. (2020) designed and synthesized a 4-substituted pyrene derivative using a similar compound, exhibiting outstanding sensitivity and selectivity for hydrogen peroxide detection in living cells (Nie et al., 2020).

Safety And Hazards

While specific safety data for “2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not available, similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane should be handled with care. They may cause skin and eye irritation, and should not be ingested .

Future Directions

Boronic acid derivatives like 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They are significant reaction intermediates and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

properties

IUPAC Name

2-[4-(difluoromethylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)9-5-7-10(8-6-9)19-11(15)16/h5-8,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSALDQKWDOUGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1026796-82-6
Record name 2-{4-[(difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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